2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 115706-39-3
VCID: VC20842621
InChI: InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
SMILES: CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid

CAS No.: 115706-39-3

Cat. No.: VC20842621

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid - 115706-39-3

Specification

CAS No. 115706-39-3
Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name 2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)propanoic acid
Standard InChI InChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
Standard InChI Key NXTIVKFWBOWRDP-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
Canonical SMILES CC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid is an organic compound containing a benzazepin core structure with a propanoic acid substituent. Based on structural analysis and comparison with similar compounds, it has a molecular formula of C13H15NO3 and a calculated molecular weight of approximately 233.27 g/mol. The compound belongs to the larger family of benzazepines, which are seven-membered heterocyclic compounds containing a nitrogen atom fused with a benzene ring.

Structural Features

The structure of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid consists of several key components:

  • A benzazepin core structure featuring:

    • A seven-membered azepine ring containing one nitrogen atom

    • A fused benzene ring forming the bicyclic benzazepin system

    • A carbonyl group at position 2, creating a lactam (cyclic amide) functionality

  • A propanoic acid moiety (CH3-CH-COOH) attached to the nitrogen atom at position 1

  • A stereogenic center at the alpha-carbon of the propanoic acid group, indicating the possibility of two stereoisomers (R and S configurations)

This structure is related to but distinct from 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid, which has been documented in chemical databases and contains a simpler acetic acid substituent instead of the propanoic acid group .

Physicochemical Properties

Physical Properties

While specific experimental data for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid is limited in the available literature, its physicochemical properties can be estimated based on structural features and comparison with related compounds:

PropertyEstimated ValueBasis for Estimation
Physical StateWhite to off-white crystalline solidBased on similar benzazepin derivatives
Melting Point190-220°CExtrapolated from related benzazepin carboxylic acids
SolubilityPoorly soluble in water; Soluble in polar organic solvents (methanol, DMSO)Based on presence of both lipophilic (benzazepin) and hydrophilic (carboxylic acid) moieties
Partition Coefficient (Log P)1.8-2.5Estimated based on structural features
pKa~3.5-4.5 (carboxylic acid)Typical for alpha-substituted propanoic acids

Chemical Reactivity

The compound possesses several reactive functional groups that influence its chemical behavior:

  • The carboxylic acid group can participate in:

    • Esterification reactions with alcohols

    • Amide formation with amines

    • Salt formation with bases

    • Decarboxylation under certain conditions

  • The lactam functionality (cyclic amide) exhibits:

    • Reduced susceptibility to hydrolysis compared to linear amides

    • Potential for ring opening under harsh conditions

    • Ability to act as a hydrogen bond acceptor

  • The benzene ring can undergo typical aromatic substitution reactions, although with reduced reactivity due to the fused ring system.

Structure Comparison with Similar Compounds

Structural Homologues

A comparative analysis with structurally related benzazepin derivatives provides insights into the unique features of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid:

CompoundMolecular FormulaMolecular WeightKey Structural DifferenceReference
2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acidC13H15NO3233.27 g/molPropanoic acid substituent at N-1-
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acidC12H13NO3219.24 g/molAcetic acid substituent at N-1
2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acidC11H11NO3205.21 g/molCarboxylic acid at position 4 of the ring
(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamideC14H19N3O2261.32 g/molContains propanamide group and additional amino group

The target compound differs from 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid primarily by the presence of an additional methyl group in the side chain, converting the acetic acid moiety to a propanoic acid group. This modification introduces a chiral center and increases the lipophilicity of the molecule.

Structure-Property Relationships

The structural features of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid contribute to its properties in several ways:

  • The benzazepin core provides rigidity and a specific three-dimensional shape that may influence receptor binding and biological activity.

  • The propanoic acid side chain:

    • Increases lipophilicity compared to the acetic acid analogue

    • Introduces stereochemistry, potentially affecting biological recognition

    • Provides a carboxylic acid function for additional interactions with biological targets

  • The lactam carbonyl group serves as a hydrogen bond acceptor in potential protein interactions.

Synthetic Approaches

N-Alkylation Strategy

Starting with a preformed 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffold, N-alkylation with an appropriate propanoic acid derivative (such as 2-bromopropanoic acid or its ester) could yield the target compound. This approach would be similar to methods used for synthesizing N-substituted benzazepines.

Ring Closure Approach

This strategy would involve:

  • Preparation of an appropriately substituted 2-phenylethylamine derivative

  • Introduction of the propanoic acid functionality at the nitrogen

  • Cyclization to form the seven-membered lactam ring

Modification of Existing Analogues

Starting with the structurally similar 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid , alpha-methylation could potentially yield the target propanoic acid derivative.

Synthetic Challenges

Several challenges might be encountered in the synthesis of 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid:

  • Stereoselectivity: The propanoic acid side chain contains a stereogenic center, potentially requiring stereoselective synthesis methods or separation of stereoisomers.

  • Regioselectivity: During N-alkylation, ensuring reaction occurs selectively at the desired nitrogen position.

  • Purification: Separation of the target compound from reaction byproducts and starting materials.

Analytical Characterization

Spectroscopic Profile

Expected spectroscopic characteristics for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (predicted key signals):

  • Aromatic protons: δ 7.0-7.8 ppm (multiplet)

  • Methine proton (CH at chiral center): δ 4.2-4.6 ppm (quartet)

  • Methylene protons (ring CH₂ groups): δ 1.8-3.5 ppm (multiple signals)

  • Methyl protons: δ 1.2-1.6 ppm (doublet)

  • Carboxylic acid proton: δ 10.5-12.5 ppm (broad singlet)

¹³C NMR (predicted key signals):

  • Carboxylic acid carbonyl: δ 175-178 ppm

  • Lactam carbonyl: δ 170-173 ppm

  • Aromatic carbons: δ 120-140 ppm

  • Methine carbon (chiral center): δ 50-55 ppm

  • Methylene carbons (ring): δ 25-40 ppm

  • Methyl carbon: δ 14-18 ppm

Infrared (IR) Spectroscopy

Key expected absorptions:

  • O-H stretching (carboxylic acid): 2500-3300 cm⁻¹ (broad)

  • C=O stretching (carboxylic acid): 1700-1725 cm⁻¹

  • C=O stretching (lactam): 1630-1660 cm⁻¹

  • Aromatic C=C stretching: 1450-1600 cm⁻¹

  • C-N stretching: 1200-1350 cm⁻¹

Mass Spectrometry

Characteristic fragmentation pattern would likely include:

  • Molecular ion peak at m/z 233

  • Fragment ions resulting from loss of CO₂ (m/z 189)

  • Fragments from cleavage at various positions of the ring system

Chromatographic Analysis

Appropriate chromatographic methods for analyzing 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid would include:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase C18 column

    • Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

    • Detection: UV absorption at 230-280 nm

  • Thin-Layer Chromatography (TLC):

    • Stationary phase: Silica gel

    • Mobile phase: Ethyl acetate/hexane (1:1) or dichloromethane/methanol (9:1)

    • Visualization: UV light (254 nm) or ninhydrin stain

Future Research Directions

Research Gaps

Current knowledge gaps regarding 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid include:

  • Lack of efficient, stereoselective synthetic methodologies

  • Limited data on physical and chemical properties

  • Incomplete understanding of biological activity profile

  • Absence of crystal structure data for detailed conformational analysis

Promising Research Areas

Future research on 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid might focus on:

  • Development of novel, stereoselective synthetic routes

  • Comprehensive characterization of physicochemical properties

  • Screening for biological activities across various therapeutic targets

  • Exploration of structure-activity relationships through synthesis of analogues

  • Investigation of potential applications in drug discovery programs

The study of this compound could contribute significantly to expanding the chemical space of benzazepin derivatives, potentially leading to the identification of novel bioactive compounds with therapeutic applications.

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